REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:23])[CH:4]([O:20][CH2:21][CH3:22])[CH2:5][C:6]1[CH:11]=[CH:10][C:9]([O:12]CC2C=CC=CC=2)=[CH:8][CH:7]=1.COC(=O)C(OC)CC1C=CC=C(O)C=1>>[CH3:1][O:2][C:3](=[O:23])[CH:4]([O:20][CH2:21][CH3:22])[CH2:5][C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=1
|
Name
|
3-(4-benzyloxy-phenyl)-2-ethoxy-propionic acid methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C(CC1=CC=C(C=C1)OCC1=CC=CC=C1)OCC)=O
|
Name
|
3-(3-hydroxy-phenyl)-2-methoxy-propionic acid methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C(CC1=CC(=CC=C1)O)OC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to produce a yellow oil
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(CC1=CC=C(C=C1)O)OCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |